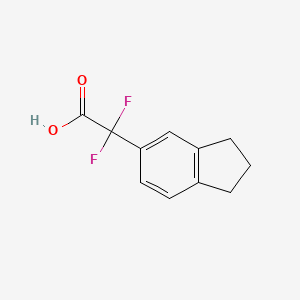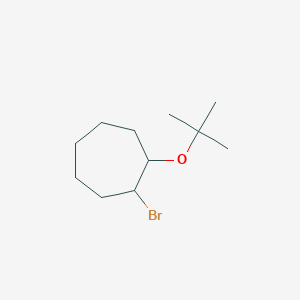![molecular formula C11H12BrNO2 B13326274 (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: is a complex organic compound that belongs to the class of chromenooxazoles. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a fused chromene-oxazole ring system. The stereochemistry of the compound is defined by the (3aR,9bS) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor chromene compound, followed by cyclization with an oxazole derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the oxazole ring or the chromene moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-bromo-1-methylchromeno[4,3-c][1,2]oxazole: Lacks the tetrahydro structure.
1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: Lacks the bromine atom.
8-bromo-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: Lacks the methyl group.
Uniqueness
The uniqueness of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole lies in its specific stereochemistry and the presence of both the bromine atom and the methyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m1/s1 |
InChI Key |
IKMNZXXFKNSMLB-HQJQHLMTSA-N |
Isomeric SMILES |
CN1[C@H]2[C@H](COC3=C2C=C(C=C3)Br)CO1 |
Canonical SMILES |
CN1C2C(COC3=C2C=C(C=C3)Br)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


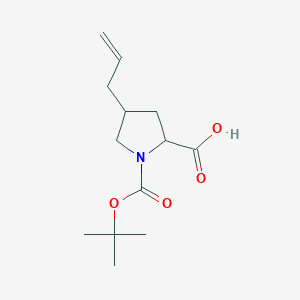

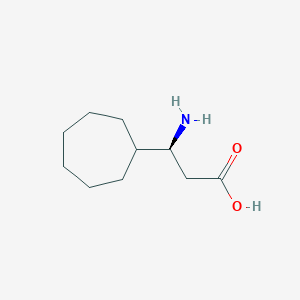


![Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)
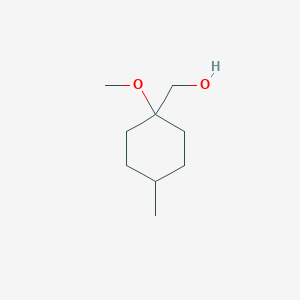
![1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B13326230.png)

![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13326254.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
